![molecular formula C20H25N5O2 B2476576 N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946204-13-3](/img/structure/B2476576.png)

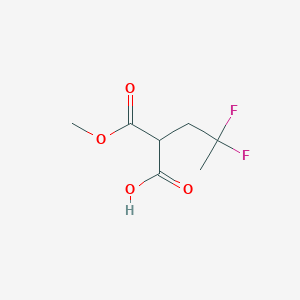

N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a tert-butyl group, an isopropyl group, a phenyl group, and a pyrazolo[3,4-d]pyridazine group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The phenyl group is a common aromatic ring in organic chemistry, contributing to the compound’s stability and reactivity.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern . The phenyl group can undergo electrophilic aromatic substitution reactions, and the pyrazolo[3,4-d]pyridazine group can also participate in various reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, affecting its solubility in different solvents .Scientific Research Applications

Hydrogen Bonding Patterns and Self-Assembly

The study of hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including compounds with similar structural features to N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, reveals intricate molecular arrangements. These compounds form chains of edge-fused rings and sheets through a combination of C-H...O and C-H...π(arene) hydrogen bonds, demonstrating the impact of hydrogen bonding on molecular self-assembly and crystalline structures (López et al., 2010).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, related to the compound of interest, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. The study illustrates how the amide O and pyrazole N atoms participate in coordination, leading to complexes with varied geometries and supramolecular architectures. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and as antioxidants (Chkirate et al., 2019).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure of derivatives of imidazo[1,2-a]pyridine, which share a core structural motif with this compound, has provided insights into the molecular design of drug molecules. These studies involve complex synthesis routes and detailed structural analysis through NMR, FT-IR, and X-ray diffraction, contributing to our understanding of the structural and vibrational properties of such compounds (Chen et al., 2021).

Novel Synthetic Methods

The development of new synthetic methods for imidazoazines, using tert-butylimines of various heterocyclic aldehydes including pyrazine, demonstrates the versatility of N-tert-butyl acetamides in heterocyclic chemistry. These reactions provide high yields and regioselective cyclizations, expanding the toolbox for synthesizing imidazo-fused heterocycles and potentially paving the way for novel applications of this compound derivatives (Justyna et al., 2017).

Acetyl-CoA Carboxylase Inhibitors

Compounds with the N-2 tert-butyl pyrazolo-fused spirolactam core, structurally related to the compound , have been synthesized as inhibitors of acetyl-CoA carboxylase. This highlights the potential therapeutic applications of such compounds in treating diseases associated with lipid metabolism and energy regulation (Huard et al., 2012).

Properties

IUPAC Name |

N-tert-butyl-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-13(2)17-15-11-21-25(14-9-7-6-8-10-14)18(15)19(27)24(23-17)12-16(26)22-20(3,4)5/h6-11,13H,12H2,1-5H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLMMCCVLAVZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)

![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)

![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)

![5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2476505.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)

![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)